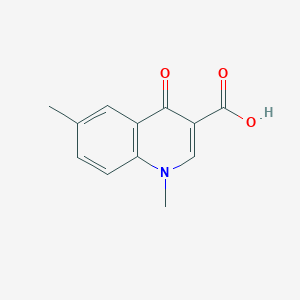

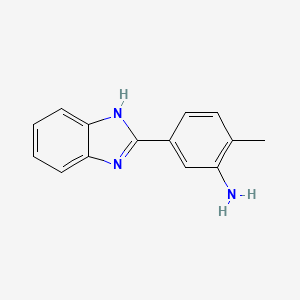

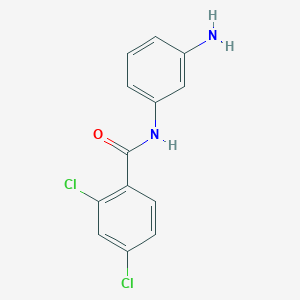

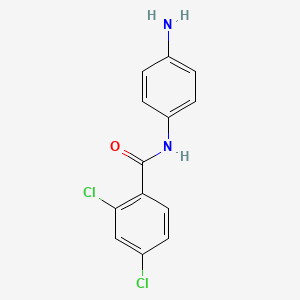

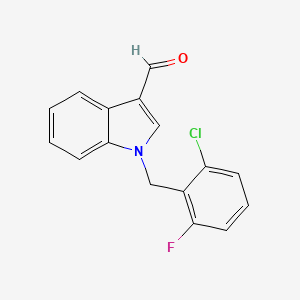

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

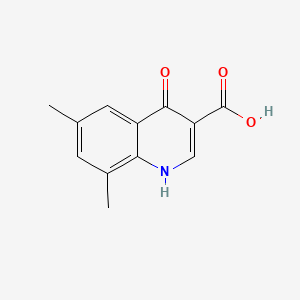

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a compound with potential interest in organic and medicinal chemistry due to its structural complexity and versatility in chemical reactions. The indole core, a common motif in many natural products and pharmaceuticals, combined with substituents like chloro and fluoro groups, can significantly alter its physical, chemical, and biological properties.

Synthesis Analysis

Synthesis of indole derivatives generally involves the formation of the indole core followed by functionalization at specific positions. For compounds like 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde, synthesis strategies can include direct alkylation, condensation reactions, or palladium-catalyzed cross-coupling reactions. An example includes the reaction of indole-3-carbaldehyde with substituted benzyl chlorides under catalytic conditions to introduce the benzyl group at the nitrogen atom of the indole ring (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, which can have various substituents influencing its electronic and steric properties. For instance, the dihedral angle between the indole and substituted phenyl rings can indicate the degree of conjugation and potential reactivity sites for further chemical modifications (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. The presence of electron-withdrawing groups, such as chloro and fluoro, on the benzyl part can influence the reactivity of the indole ring, making it a versatile intermediate for the synthesis of more complex molecules (Suzdalev et al., 2011).

Physical Properties Analysis

The physical properties of indole derivatives, including melting point, boiling point, and solubility, are significantly influenced by the nature and position of substituents on the indole ring. Substituents like chloro and fluoro can affect the compound's polarity, solubility in organic solvents, and crystallinity, which are important for its applications in chemical synthesis and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde, such as acidity, basicity, and reactivity towards various reagents, are dictated by the indole core and the substituents attached to it. The electron-withdrawing effect of the chloro and fluoro groups can enhance the electrophilic character of the carbonyl group, while the aromatic indole ring offers sites for nucleophilic attack, enabling a wide range of chemical transformations (Shen et al., 2015).

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde, as part of the indole carbaldehyde family, is primarily involved in various chemical transformations and syntheses. Studies have demonstrated its use in synthesizing beta-lactams, a class of antibiotics, through acid-catalyzed ring closures and transformations (Bertha et al., 1998). Another research area involves the creation of heterocyclic compounds like triazolo(thiadiazepino)indoles, showcasing its versatility in synthesizing novel chemical structures (Vikrishchuk et al., 2019).

Pharmacological Research

While the details about drug use and dosage are excluded, there's significant research indicating the compound's relevance in pharmacological contexts. For instance, studies focus on its role in synthesizing compounds with potential aromatase inhibitory activity (Marchand et al., 1998). Additionally, its derivatives have been explored for their antioxidant properties, which could be significant in developing new therapeutic agents (Gopi & Dhanaraju, 2020).

Material Science and Catalysis

The compound is also used in material science and catalysis. For example, its derivatives have been synthesized for potential use as catalysts in various chemical reactions, highlighting its utility beyond pharmaceuticals (Singh et al., 2017). This underscores the versatility of 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde in diverse scientific fields.

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVNCLOGBOUPGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327253 |

Source

|

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde | |

CAS RN |

420814-87-5 |

Source

|

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.